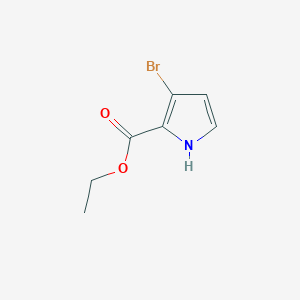

ethyl 3-bromo-1H-pyrrole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYOFZNZLIFYNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master Guide: Ethyl 3-bromo-1H-pyrrole-2-carboxylate

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes the specific challenges of accessing the 3-bromo isomer, which is significantly more difficult to synthesize than the common 4- or 5-bromo analogs due to the natural electrophilic reactivity of the pyrrole ring.

CAS: 1548338-99-3 | Formula: C₇H₈BrNO₂ | MW: 218.05 g/mol

Executive Summary: The "Impossible" Isomer?

Ethyl 3-bromo-1H-pyrrole-2-carboxylate represents a critical "divergent" scaffold in medicinal chemistry. Unlike its 4-bromo and 5-bromo counterparts—which are easily accessed via standard electrophilic substitution—the 3-bromo isomer requires specific synthetic choreography to overcome the pyrrole ring's natural preference for C4/C5 halogenation.

This intermediate is a linchpin for synthesizing C3-arylated pyrroles (via Suzuki-Miyaura coupling), which are core motifs in:

-

Metallo-β-lactamase (MBL) Inhibitors: Combatting antibiotic resistance.

-

Marine Alkaloid Analogs: Synthetic routes to Lamellarins and Oroidin derivatives.

-

Kinase Inhibitors: Where the C3-vector allows precise probing of ATP-binding pockets.

Synthesis & Manufacturing: The Directed Metalation Protocol

Direct bromination of ethyl 1H-pyrrole-2-carboxylate yields the 4-bromo or 4,5-dibromo products. To access the 3-bromo position exclusively, a Directed ortho-Metalation (DoM) strategy or a Steric Blocking strategy is required.

The following protocol is synthesized from advanced methodology (e.g., J. Med. Chem. 2021) adapted for the ethyl ester.

Phase 1: The "Blocking" Strategy (N-Protection)

The pyrrole nitrogen must be protected with a bulky, electron-withdrawing group (EWG) to (1) deactivate the ring against over-bromination and (2) direct lithiation if a DoM route is chosen.

-

Reagent: Benzenesulfonyl chloride (PhSO₂Cl) or TIPS-Cl.

-

Mechanism: The sulfonyl group sterically hinders the adjacent C2/C5 positions and electronically deactivates the ring, allowing for controlled reactivity.

Phase 2: Regioselective Bromination & Functionalization

-

Step A (Bromination): Bromination of N-(phenylsulfonyl)pyrrole typically occurs at C3 due to the directing effect of the bulky N-group and electronic deactivation.

-

Step B (C2-Carboxylation): The resulting 3-bromo-1-(phenylsulfonyl)pyrrole is subjected to lithiation. The bromine at C3 directs the lithium to the thermodynamically favored C2 position (via the "Halogen Dance" or simple ortho-lithiation depending on conditions), or the C3-bromo species is isolated and then C2-lithiated.

-

Step C (Trapping): The C2-lithio species is trapped with Ethyl Chloroformate (ClCOOEt).

Phase 3: Deprotection

-

Reagent: Tetrabutylammonium fluoride (TBAF) or mild base (NaOH/MeOH).

-

Outcome: Removal of the sulfonyl group yields the free amine ethyl 3-bromo-1H-pyrrole-2-carboxylate .

Validated Workflow Diagram

Caption: Regioselective synthesis pathway avoiding the thermodynamically favored 4/5-bromo isomers.

Chemical Reactivity & Functionalization

The utility of CAS 1548338-99-3 lies in its orthogonal reactivity. It possesses three distinct "handles" for diversification.

| Reaction Type | Site | Reagents/Conditions | Application |

| Suzuki-Miyaura Coupling | C3-Br | Arylboronic acids, Pd(dppf)Cl₂, K₂CO₃ | Installing aryl/heteroaryl groups for kinase inhibitors or lamellarin cores. |

| N-Alkylation | N1-H | Alkyl halides, NaH or K₂CO₃ | Modulating solubility and lipophilicity; creating N-substituted drug candidates. |

| Hydrolysis/Amidation | C2-Ester | LiOH (Hydrolysis) or Amines/AlMe₃ (Amidation) | Converting the ester to a carboxylic acid (for pharmacophores) or amide. |

Critical Insight: The Suzuki "Switch"

The C3-bromo position is less reactive than a C2-bromo or C5-bromo in oxidative addition. Therefore, electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) are often required to facilitate the coupling at the C3 position, especially if the nitrogen is unprotected (free NH can poison Pd catalysts).

Recommendation: For difficult couplings, re-protect the Nitrogen (e.g., with Boc or SEM) before attempting the Suzuki reaction to prevent catalyst deactivation.

Applications in Medicinal Chemistry

A. Metallo-β-Lactamase (MBL) Inhibitors

Researchers have utilized the 3-bromo scaffold to synthesize N-sulfamoylpyrrole-2-carboxylates . The C3-substitution is vital for fitting into the active site of B1 subclass MBLs (like NDM-1), where the substituent can interact with hydrophobic pockets adjacent to the Zinc center.

-

Mechanism:[1][2][3][4][5] The pyrrole core mimics the transition state of β-lactam hydrolysis.

-

Source:ACS Infectious Diseases (See Ref 1).

B. Marine Natural Product Synthesis

The compound serves as a biomimetic precursor for Bromopyrrole Alkaloids found in marine sponges (e.g., Agelas sp.).

-

Target: Oroidin, Sceptrin, and Lamellarin analogs.

-

Utility: The 3-bromo motif is often a precursor to complex fused ring systems (e.g., pyrrolo[1,2-a]quinoxalines) via intramolecular cyclization.

C. Divergent Library Generation

In high-throughput screening (HTS), this scaffold allows for the rapid generation of 3,4,5-trisubstituted pyrroles . By starting with the 3-bromo-2-ester, chemists can sequentially functionalize the C3 (Suzuki), then C4/C5 (via C-H activation or further halogenation), and finally the N1 position.

Handling, Stability & Safety

Signal Word: WARNING

| Hazard Class | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Storage Protocol:

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended. Pyrroles can darken (oxidize) upon prolonged exposure to air and light.

-

Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Sparingly soluble in water.

References

-

Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Source: ACS Infectious Diseases (2021). Context: Describes the synthesis of 3-bromo-pyrrole intermediates via N-protection and directed bromination.

-

Synthetic flexibility of a bromopyrrole ester intermediate: toward novel biologically active compounds. Source: University of Richmond Scholarship Repository (2016). Context: Details Suzuki coupling optimization for bromopyrrole esters.

-

Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. Source: Current Topics in Medicinal Chemistry (2014).[6][7] Context: Reviews the role of bromopyrrole scaffolds in drug discovery.

-

Ethyl 3-bromo-1H-pyrrole-2-carboxylate Product Data. Source: Sigma-Aldrich / Merck. Context: Physical properties and safety data.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A New Tetracyclic Bromopyrrole-Imidazole Derivative through Direct Chemical Diversification of Substances Present in Natural Product Extract from Marine Sponge Petrosia (Strongylophora) sp. [mdpi.com]

- 4. scholarship.richmond.edu [scholarship.richmond.edu]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry [arabjchem.org]

Engineering Complexity: A Comprehensive Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-Bromo-1H-Pyrrole-2-Carboxylate

Executive Summary

Ethyl 3-bromo-1H-pyrrole-2-carboxylate is a highly functionalized heterocyclic building block that serves as a critical linchpin in modern medicinal chemistry and natural product total synthesis. Characterized by an electron-rich pyrrole core, an electron-withdrawing ester moiety, and a highly reactive carbon-bromine (C–Br) bond, this compound enables the rapid construction of complex polycyclic architectures. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols, designed specifically for drug development professionals and synthetic chemists.

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of ethyl 3-bromo-1H-pyrrole-2-carboxylate is essential for predicting its behavior in complex reaction matrices[1].

Table 1: Key Physicochemical Properties

| Property | Value | Scientific Implication |

| Chemical Name | Ethyl 3-bromo-1H-pyrrole-2-carboxylate | Standard IUPAC nomenclature. |

| CAS Number | 1548338-99-3 | Unique identifier for regulatory/procurement tracking. |

| Molecular Formula | C₇H₈BrNO₂ | Indicates a high degree of unsaturation and halogenation. |

| Molecular Weight | 218.05 g/mol | Low molecular weight ideal for fragment-based drug design. |

| InChIKey | POYOFZNZLIFYNB-UHFFFAOYSA-N | Enables precise digital chemical database querying. |

| Storage Temperature | 0–8 °C | Prevents slow thermal degradation or ambient oxidation. |

| GHS Classification | H315, H319, H335 (Warning) | Requires handling in a fume hood due to respiratory/eye irritation. |

Structural Dynamics & Mechanistic Reactivity

The synthetic utility of ethyl 3-bromo-1H-pyrrole-2-carboxylate is dictated by the electronic interplay between its three defining features:

-

The C3-Bromine Bond (The Reactive Site): In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), 3-bromo-1H-pyrrole derivatives exhibit significantly higher reactivity than their 3-chloro counterparts[2]. The causality lies in bond dissociation energies: the weaker C–Br bond is highly susceptible to oxidative addition by Pd(0) catalysts, allowing for milder reaction conditions and minimizing thermal degradation of the pyrrole core.

-

The C2-Ethyl Ester (The Stabilizer & Director): The electron-withdrawing nature of the carboxylate group at the C2 position modulates the inherent electron density of the pyrrole ring. This stabilization prevents unwanted electrophilic aromatic substitutions at the C4 or C5 positions during early-stage synthesis and serves as a handle for downstream cyclization or saponification.

-

The N1-Proton (The Vulnerability): The unprotected pyrrole nitrogen is acidic and possesses a lone pair that can coordinate with transition metal catalysts. If left unprotected during cross-coupling, this leads to catalyst poisoning or extensive debromination[3]. Consequently, N-protection (using groups like SEM, Boc, or PhSO₂) is a mandatory prerequisite for successful C–C bond formation.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical progression from the raw building block to complex therapeutics, emphasizing the critical N-protection step required before transition-metal catalysis.

Synthetic workflow of 3-bromopyrrole-2-carboxylate derivatives in drug discovery.

Advanced Applications in Drug Development

Synthesis of Lamellarin Marine Alkaloids

Lamellarins are a class of marine alkaloids exhibiting potent antitumor and anti-HIV activities. The total synthesis of these complex pentacyclic frameworks often utilizes 3-bromopyrrole-2-carboxylates as foundational scaffolds. By employing an iterative cross-coupling strategy, the C3-bromo position is subjected to Suzuki-Miyaura coupling with arylboronic acids to build the highly substituted pyrrole core required for Lamellarin D[4].

Development of SHP2 Allosteric Inhibitors

In modern oncology, SHP2 (Src homology region 2 domain-containing phosphatase-2) is a critical target for treating oncogenic diseases. Researchers have utilized 3-bromopyrrole-2-carboxylate derivatives to synthesize novel allosteric inhibitors (e.g., PB17-026-01). The synthesis leverages the C3-bromo position for essential structural modifications, ultimately yielding compounds that stabilize the auto-inhibited conformation of SHP2 via precise hydrogen-bonding networks[5].

Construction of Pyrano[3,4-b]pyrrol-7(1H)-ones

The compound is also utilized in Sonogashira-Hagihara cross-coupling reactions with terminal alkynes. Following the coupling at the C3 position, an iodine-mediated 6-endo-dig electrophilic cyclization of the resulting 3-alkynylated pyrrole-2-carboxylate forms complex pyrano[3,4-b]pyrrol-7(1H)-ones, which are valuable precursors for bioactive natural product analogs[6].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated.

Protocol A: N-Protection via Sodium Hydride (Preparation for Catalysis)

Objective: Mask the acidic N–H proton to prevent Pd-catalyst deactivation during downstream coupling.

-

Preparation: Dissolve ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv, 100 mM) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that stabilizes the intermediate pyrrolide anion.

-

Deprotonation: Cool the reaction mixture to 0 °C under an argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 equiv) in portions. Stir for 20 minutes. Causality: The 0 °C temperature controls the exothermic evolution of hydrogen gas, preventing thermal degradation.

-

Electrophilic Addition: Add the protecting group reagent (e.g., SEM-Cl or PhSO₂Cl, 1.2 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.

-

Validation & Workup: Quench with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with ethyl acetate (EtOAc). Wash the organic layer with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate.

-

Quality Control: Confirm complete consumption of the starting material via TLC (Hexane:EtOAc 4:1). The N-protected product will have a significantly higher Rf value due to the loss of the hydrogen-bonding N–H group.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Form a C–C bond at the C3 position using an arylboronic acid.

-

Reaction Assembly: In an oven-dried Schlenk tube, combine the N-protected ethyl 3-bromo-pyrrole-2-carboxylate (1.0 equiv), an arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Causality: The biphasic system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water). The base is critical for activating the boronic acid into a reactive boronate complex for transmetalation.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.1 equiv). Causality: Degassing the solvent prior to catalyst addition is mandatory; ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) state, terminating the catalytic cycle.

-

Execution: Seal the tube and heat to 90 °C for 10 hours[5].

-

Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via silica gel chromatography. Confirm the mass shift corresponding to the loss of bromine and addition of the aryl group via LC-MS.

References

-

Tsutomu Fukuda, Fumito Ishibashi, and Masatomo Iwao: SYNTHESIS AND BIOLOGICAL ACTIVITY OF LAMELLARIN ALKALOIDS: AN OVERVIEW. Heterocycles. Available at: [Link]

-

Wang et al.: Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4. National Institutes of Health (NIH). Available at: [Link]

-

PMC Database: An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health (NIH). Available at:[Link]

-

CLOCKSS Archive: ONES VIA SONOGASHIRA–HAGIHARA CROSS-COUPLING OF N-BENZENESULFONYL-3. CLOCKSS. Available at: [Link]

Sources

- 1. ethyl 3-bromo-1H-pyrrole-2-carboxylate | 1548338-99-3 [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Definitive Guide: Structure & Synthesis of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

Executive Summary

Ethyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 1548338-99-3) is a specialized heteroaromatic building block critical in medicinal chemistry, particularly for the development of antitubercular agents (MmpL3 inhibitors) and complex porphyrin scaffolds. Unlike its 4-bromo and 5-bromo isomers, which are easily accessed via direct electrophilic substitution, the 3-bromo isomer requires precision synthesis to overcome the natural regioselectivity of the pyrrole ring.

This guide provides a technical deep-dive into its structural properties, validated synthesis protocols, and self-verifying characterization methods.

Structural Anatomy & Electronic Profile

Molecular Architecture

The molecule consists of a pyrrole core substituted at the C2 position with an ethyl ester and at the C3 position with a bromine atom.

| Feature | Specification |

| IUPAC Name | Ethyl 3-bromo-1H-pyrrole-2-carboxylate |

| Molecular Formula | C |

| Molecular Weight | 218.05 g/mol |

| H-Bond Donor | 1 (Pyrrole NH) |

| H-Bond Acceptor | 2 (Ester Carbonyl, Ether Oxygen) |

| Rotatable Bonds | 2 (Ethyl group) |

Electronic Effects & Regiochemistry

The position of the bromine is electronically counter-intuitive for direct synthesis:

-

Pyrrole Ring : Electron-rich, prone to electrophilic aromatic substitution (SEAr).

-

Ester at C2 : Electron-withdrawing group (EWG). Deactivates the ring but directs incoming electrophiles primarily to C4 and C5 .

-

The Challenge : Direct bromination of ethyl pyrrole-2-carboxylate yields predominantly the 4-bromo or 4,5-dibromo products. Accessing the 3-bromo position requires masking strategies or de novo ring construction.

Synthesis & Fabrication Protocols

To ensure high purity and correct regiochemistry, we recommend two primary routes: Directed Ortho-Lithiation (DOL) for small-scale precision and Sandmeyer Transformation for scale-up from amino-pyrroles.

Protocol A: Directed Ortho-Lithiation (Recommended)

This method utilizes the N-protecting group to direct lithiation specifically to the C3 position.

Reagents:

-

Substrate: 1-(tert-Butyl) 2-ethyl 1H-pyrrole-1,2-dicarboxylate (N-Boc-pyrrole-2-ester)

-

Base: Lithium 2,2,6,6-tetramethylpiperidide (LiTMP)

-

Electrophile: 1,2-Dibromo-1,1,2,2-tetrafluoroethane or NBS

-

Solvent: THF (anhydrous), -78°C

Step-by-Step Methodology:

-

Protection : Protect ethyl pyrrole-2-carboxylate with a Boc group to prevent N-deprotonation and provide a directing group.

-

Lithiation : Cool the N-Boc precursor in THF to -78°C. Add LiTMP dropwise. The Boc group coordinates the Li cation, directing deprotonation selectively to the C3 position .

-

Bromination : Add the bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane) slowly. Stir at -78°C for 1 hour, then warm to RT.

-

Deprotection : Treat the intermediate with TFA/DCM or thermal deprotection to remove the Boc group, yielding the target ethyl 3-bromo-1H-pyrrole-2-carboxylate.

Protocol B: Sandmeyer Reaction (From 3-Amino)

Useful when ethyl 3-amino-1H-pyrrole-2-carboxylate is available.

Step-by-Step Methodology:

-

Diazotization : Dissolve the 3-amino precursor in HBr/H

O at 0°C. Add NaNO -

Substitution : Transfer the cold diazonium solution into a suspension of CuBr in HBr.

-

Workup : Heat gently to 60°C to promote N

evolution. Extract with ethyl acetate.

Figure 1: Comparison of Directed Lithiation (Green path) vs. Direct Bromination (Red path), highlighting the regioselectivity challenge.

Characterization & Validation (The "Trustworthiness" Pillar)

Validating the position of the bromine atom is critical. Mass spectrometry (MS) will confirm the mass, but 1H NMR is required to prove the regiochemistry .

Self-Validating NMR Logic

The coupling pattern of the remaining ring protons is the definitive fingerprint.

| Isomer | Protons Present | Coupling Pattern ( | Diagnostic Feature |

| 3-Bromo (Target) | H4, H5 | Vicinal Coupling ( | Doublets with larger |

| 4-Bromo | H3, H5 | Meta Coupling ( | Doublets with very small |

| 5-Bromo | H3, H4 | Vicinal Coupling ( | Distinct shift; H5 is missing. |

Expected 1H NMR Data (CDCl

- 9.10 (br s, 1H, NH)

-

6.85 (t/dd,

-

6.30 (t/dd,

-

4.35 (q,

-

1.38 (t,

Note: The coupling constant of ~3.0 Hz between H4 and H5 is the "Go/No-Go" quality control check.

Figure 2: NMR Decision Tree for validating the 3-bromo regioisomer.

Reactivity & Applications in Drug Discovery

Suzuki-Miyaura Coupling

The C3-bromide is an excellent handle for Pd-catalyzed cross-coupling.

-

Significance : Allows the introduction of aryl or heteroaryl groups at the "difficult" 3-position.

-

Protocol : Use Pd(dppf)Cl

or Pd(PPh -

Application : Synthesis of antitubercular MmpL3 inhibitors , where substitution at C3/C4 modulates lipophilicity and binding affinity.

Porphyrin Synthesis

Ethyl 3-bromo-1H-pyrrole-2-carboxylate serves as a precursor for

References

-

Sigma-Aldrich . Ethyl 3-bromo-1H-pyrrole-2-carboxylate Product Sheet. CAS 1548338-99-3. Link

-

Imbri, D., et al. (2014). "One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence". The Journal of Organic Chemistry, 79(23), 11750-11758. (Context on pyrrole synthesis regioselectivity). Link

-

PubChem . Ethyl 3,4-dibromo-1H-pyrrole-2-carboxylate Compound Summary. (For comparative structural data). Link

- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Paal-Knorr and Hantzsch synthesis logic).

-

Brouillette, Y., et al. (2006).[1] "Solid-phase synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues". Journal of Combinatorial Chemistry, 8(1), 117-126.[1] (Reference for 3-amino precursors). Link

Sources

Technical Guide: Solubilization and Stability of Ethyl 3-bromo-1H-pyrrole-2-carboxylate in DMSO

Topic: Solubility and Stability of Ethyl 3-bromo-1H-pyrrole-2-carboxylate in DMSO Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists[1][2]

Executive Summary & Compound Profile

Ethyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 1548338-99-3) is a critical intermediate in the synthesis of biologically active pyrrole scaffolds, particularly in the development of antimicrobial and anti-tuberculosis agents.[1][2] Its structural motif—a pyrrole core functionalized with a bromine handle and an ester group—dictates specific solubility behaviors distinct from simple pyrroles.[2]

This guide provides a validated protocol for preparing high-integrity stock solutions in Dimethyl Sulfoxide (DMSO). While direct experimental solubility data for this specific CAS is often proprietary, physicochemical principles and analog data (e.g., Pyrrole-2-carboxylic acid) confirm that DMSO is the optimal vehicle for stock preparation, supporting concentrations suitable for high-throughput screening (HTS) and synthetic coupling reactions.[1][2]

Physicochemical Profile

| Property | Value / Description | Significance |

| Formula | C₇H₈BrNO₂ | Low MW facilitates dissolution.[1][2] |

| Molecular Weight | 218.05 g/mol | Conversion factor for Molarity.[2] |

| Physical State | Solid (White to Pale Gray) | Color change indicates oxidation.[2] |

| LogP (Predicted) | ~1.5 - 2.0 | Moderately lipophilic; good organic solubility.[2] |

| H-Bond Donors | 1 (Pyrrole NH) | Potential for dimerization; broken by DMSO.[2] |

| Solubility Class | Soluble in Polar Aprotic Solvents | DMSO, DMF > Methanol > Water.[2] |

Solubility Assessment & Theoretical Limits

The Solvation Mechanism

DMSO is a polar aprotic solvent ($ \epsilon \approx 47 $) that excels at dissolving pyrrole esters.[2] The mechanism involves:

-

Disruption of Intermolecular H-Bonds: Pyrrole esters form intermolecular hydrogen bonds (NH

O=C) in the solid state.[2] DMSO acts as a strong H-bond acceptor, effectively breaking these lattice interactions.[1][2] -

Dipole-Dipole Interactions: The sulfoxide group stabilizes the polar ester functionality.[2]

Practical Solubility Limits

Based on structural analogs (e.g., Pyrrole-2-carboxylic acid, solubility ~25 mg/mL in DMSO) and the increased lipophilicity of the ethyl ester, the following limits apply:

-

Conservative Stock: 10 mM (2.18 mg/mL) – Guaranteed solubility at RT.[1][2]

-

Standard Stock: 50 mM (10.90 mg/mL) – Recommended for bioassays.[1][2]

-

Saturation Limit (Est.): >100 mM (>21.8 mg/mL) – Likely achievable but requires validation.[2]

Solubility Logic Flow

The following diagram illustrates the decision matrix for selecting the appropriate concentration based on downstream application.

Figure 1: Decision matrix for determining optimal stock concentration based on experimental needs.

Preparation Protocol (Step-by-Step)

Objective: Prepare a 50 mM stock solution (10.90 mg/mL) of Ethyl 3-bromo-1H-pyrrole-2-carboxylate.

Materials

-

Compound: Ethyl 3-bromo-1H-pyrrole-2-carboxylate (Store at 2-8°C).[1][2]

-

Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).[2]

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath.[2]

Workflow

-

Equilibration: Allow the compound vial to warm to room temperature before opening to prevent condensation (water acts as an antisolvent).[2]

-

Weighing: Weigh 10.9 mg of the compound into a sterile, amber glass vial (or polypropylene tube).

-

Note: Amber glass is preferred to protect the brominated motif from potential photolysis.[1]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

-

Technique: Add solvent slowly down the side of the vial to wash down any powder adhering to the walls.[2]

-

-

Dissolution:

-

Validation: Inspect against a dark background. The solution must be optically clear and colorless to pale yellow.[2]

Stability, Storage, and Handling[1][3]

Hygroscopicity Management

DMSO is extremely hygroscopic.[2] Absorbed water can lead to:

-

Hydrolysis: The ethyl ester at C2 is susceptible to hydrolysis, converting the compound to the parent acid (which has different solubility and biological activity).[1][2]

-

Precipitation: Water decreases the solubility of the lipophilic ester.[2]

Protocol: Always use single-use aliquots or store stock solutions in vials with tight-sealing PTFE-lined caps.

Storage Conditions

| Condition | Duration | Recommendation |

| Room Temp (25°C) | < 24 Hours | Use immediately for assays. |

| Refrigerated (4°C) | 1 Week | Acceptable for short-term use. |

| Frozen (-20°C) | 1-3 Months | Standard storage. |

| Deep Freeze (-80°C) | 6 Months+ | Optimal for long-term banking.[1][2] |

Freeze-Thaw Stability

Limit freeze-thaw cycles to maximum 3 . Repeated cycling promotes condensation and potential crystallization.[2]

-

Best Practice: Aliquot the 50 mM master stock into smaller volumes (e.g., 50 µL) immediately after preparation.

Biological Application: The "Crash-Out" Risk[1][2]

When diluting the DMSO stock into aqueous culture media (e.g., DMEM, RPMI), the sudden change in polarity can cause the compound to precipitate ("crash out").[2]

Serial Dilution Workflow

To maintain solubility during dilution:

-

Intermediate Dilution: Do not jump directly from 100% DMSO to 0.1% DMSO. Perform an intermediate step in culture medium to assess turbidity.[2]

-

Max DMSO Concentration: Keep final DMSO concentration

(v/v) to avoid solvent toxicity and solubility artifacts.

Figure 2: Recommended dilution scheme to mitigate precipitation risks.[1][2]

References

-

Sigma-Aldrich. (n.d.).[2] Ethyl 3-bromo-1H-pyrrole-2-carboxylate Product Specification. Retrieved from [1][2]

-

MedChemExpress. (n.d.).[2] Pyrrole-2-carboxylic acid Solubility Data. Retrieved from

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12473, Pyrrole-2-carboxylic acid. Retrieved from [1][2]

-

Zhao, et al. (2018).[2] DMSO as the Solvent for Cu(I)-Catalyzed Reactions: The Synthesis of Pyrrole Derivatives. Synthesis Corner. Retrieved from [1][2]

Sources

Technical Safety & Handling Monograph: Ethyl 3-bromo-1H-pyrrole-2-carboxylate

This technical guide provides a comprehensive safety and operational monograph for ethyl 3-bromo-1H-pyrrole-2-carboxylate , tailored for pharmaceutical researchers. It moves beyond standard MSDS data to integrate practical handling strategies and synthesis applications.

CAS Number: 1548338-99-3

Formula: C

Part 1: Chemical Identity & Strategic Utility

The Researcher’s Perspective

Ethyl 3-bromo-1H-pyrrole-2-carboxylate is not merely a reagent; it is a privileged scaffold in medicinal chemistry. Unlike its 4-bromo and 5-bromo isomers, the 3-bromo variant offers a unique vector for substitution adjacent to the ester group, creating steric and electronic environments critical for binding affinity in kinase inhibitors and anti-tubercular agents (e.g., MmpL3 inhibitors).

Core Utility:

-

Suzuki-Miyaura Coupling Partner: The C-3 bromine atom is highly activated for palladium-catalyzed cross-couplings, allowing the rapid installation of aryl or heteroaryl groups.

-

Pyrrole Functionalization: The ester group at C-2 serves as both a protecting group and a handle for further elaboration (e.g., hydrolysis to acid, conversion to amide).

Part 2: GHS Hazard Profiling & Mechanistic Toxicology

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the researcher must understand the chemical basis of these hazards to mitigate them effectively.

GHS Classification (Warning)

| Hazard Code | Description | Mechanistic Insight |

| H315 | Causes skin irritation | The pyrrole ring is electron-rich, but the ester and bromine withdrawal make the NH proton moderately acidic (pKa ~16-17), leading to potential dermatitis upon prolonged contact. |

| H319 | Causes serious eye irritation | Crystalline micro-particulates can cause mechanical abrasion combined with chemical irritation of mucosal membranes. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers inflammation in the upper respiratory tract. |

Toxicological Context[1]

-

Decomposition Hazards: Upon thermal decomposition (fire), this compound releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) . HBr is corrosive and poses a severe inhalation risk distinct from the parent compound.

-

Reactivity: The C-Br bond is stable under ambient conditions but susceptible to oxidative addition by transition metals.

Part 3: Operational Safety & Exposure Controls

Storage Protocol (Critical)

This compound exhibits sensitivity to light and oxidation. Improper storage leads to debromination or polymerization, indicated by a darkening of the solid.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The pyrrole ring is susceptible to oxidation; exclusion of oxygen extends shelf life significantly.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Engineering Controls

-

Solid Handling: All weighing and transfer operations must be conducted inside a fume hood or a powder containment enclosure .

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile (minimum thickness 0.11 mm). Double-gloving recommended during synthesis setup.

-

Respiratory: If handling >500 mg outside a hood, use a P95/P3 particulate respirator.

-

Part 4: Experimental Protocols & Workflows

Protocol A: Safe Handling Workflow

This logic flow ensures the integrity of the reagent and the safety of the operator.

Figure 1: Safe handling decision logic to prevent hydrolysis and degradation.

Protocol B: Suzuki-Miyaura Coupling Application

A standard application of ethyl 3-bromo-1H-pyrrole-2-carboxylate is the introduction of an aryl group at the 3-position.

Reagents:

-

Substrate: Ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq)

-

Boronic Acid: Arylboronic acid (1.2 eq)

-

Catalyst: Pd(dppf)Cl

(0.05 eq) -

Base: K

CO -

Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

-

Degassing: Charge the reaction vessel with the solvent mixture. Sparge with Argon for 15 minutes. Why? Oxygen poisons the Pd(0) species and promotes homocoupling.

-

Addition: Add the pyrrole substrate, boronic acid, and base.

-

Catalyst Addition: Add Pd(dppf)Cl

last, under a counter-flow of Argon. -

Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine. The pyrrole NH is weakly acidic; avoid strong basic washes which might deprotonate the product, leading to emulsion.

Figure 2: Mechanistic pathway for the functionalization of the 3-bromo scaffold.

Part 5: Emergency Response Protocols

This section treats emergency response as a logic system: IF [Event] THEN [Action].

| Event | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol can enhance the transdermal absorption of the lipophilic pyrrole ester. |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Mechanical removal of particulates is the priority before chemical neutralization. |

| Inhalation | Move to fresh air. If breathing is difficult, oxygen. | Brominated dusts can cause delayed pulmonary edema; oxygen support mitigates hypoxia. |

| Fire | Use CO | Combustion releases HBr (acidic gas) and NOx. Standard masks offer insufficient protection against acidic gases. |

| Spill | Dampen with water (to suppress dust), then sweep. | Dry sweeping generates dust aerosols. Wetting isolates the hazard. |

References

-

PubChem. (n.d.).[1] Compound Summary for Ethyl 3-bromo-1H-pyrrole-2-carboxylate. National Library of Medicine. Retrieved March 6, 2026, from [Link]

-

Gupton, J. T., et al. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (PMC). Retrieved March 6, 2026, from [Link]

Sources

difference between 3-bromo and 4-bromo pyrrole-2-carboxylates

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 3-bromo and 4-bromo pyrrole-2-carboxylates . It is designed for medicinal chemists and process scientists requiring precise control over pyrrole functionalization.

Executive Summary: The "Natural" vs. "Synthetic" Dichotomy

The distinction between 3-bromo and 4-bromo pyrrole-2-carboxylates is not merely positional; it represents a fundamental divide in accessibility, reactivity, and biological relevance.

-

4-Bromo-pyrrole-2-carboxylate: The "Natural" Isomer . It is the biosynthetic precursor to a vast family of marine alkaloids (e.g., Oroidin, Ageliferin). It is electronically favored in electrophilic substitution and readily accessible.

-

3-Bromo-pyrrole-2-carboxylate: The "Synthetic" Isomer . It is electronically disfavored during direct halogenation, harder to synthesize, and often serves as a critical "negative control" or specific steric probe in Structure-Activity Relationship (SAR) studies.

Structural & Spectroscopic Identification (Self-Validating Protocol)

Distinguishing these regioisomers relies on understanding the coupling constants (

Electronic Environment

The 2-carboxylate group is an electron-withdrawing group (EWG).

-

4-Position: Located "meta" to the carbonyl. It is less deactivated than the 3-position ("ortho") or 5-position ("para" but alpha to Nitrogen).

-

3-Position: Located "ortho" to the carbonyl. It experiences strong inductive deactivation (-I effect) and steric crowding from the ester group.

NMR Diagnostic Protocol

To validate your regioisomer, measure the coupling constant between the two remaining ring protons.

| Feature | 4-Bromo Isomer (Natural) | 3-Bromo Isomer (Synthetic) |

| Remaining Protons | H3 and H5 | H4 and H5 |

| Relationship | Meta-like (1,3-relationship) | Vicinal (1,2-relationship) |

| Coupling Constant ( | ||

| 1H NMR Appearance | Two doublets (or broad singlets) with narrow splitting. | Two doublets with wider splitting. |

| Chemical Shift | H3 is shielded (upfield) relative to H5. | H4 is shielded (upfield) relative to H5. |

Expert Insight: If your doublet splitting is >2.2 Hz, you likely have the 3-bromo (or 4,5-unsubstituted) system. If it is <1.8 Hz, you have the 4-bromo system.

Synthesis Pathways: Controlling Regioselectivity

The synthesis of these two isomers requires divergent strategies. The 4-bromo is accessed via thermodynamic/electronic control, while the 3-bromo requires kinetic control or de novo ring construction.

Pathway A: Synthesis of 4-Bromo Pyrrole-2-Carboxylates (Direct Halogenation)

Direct bromination of pyrrole-2-esters is governed by the directing effect of the NH (activating, ortho/para) and the ester (deactivating, meta).

-

Mechanism: The ester deactivates position 3 and 5. Position 5 is activated by the Nitrogen but deactivated by the ester (para). Position 4 is the "sweet spot"—activated by N (beta) and least deactivated by the ester (meta).

-

Reagent: N-Bromosuccinimide (NBS) in THF or DMF at low temperature (-78°C to 0°C).

Pathway B: Synthesis of 3-Bromo Pyrrole-2-Carboxylates (The "Blocked" Route)

Direct bromination will not yield the 3-bromo isomer as the major product. It must be accessed via:

-

Blocking: Installing a steric/removable group at C4/C5, brominating, then removing the block (inefficient).

-

De Novo Cyclization: Palladium-catalyzed oxidative cyclization of bromoalkynes with enamines.

-

Halogen Dance (Advanced): Lithiation of N-protected pyrroles can sometimes induce halogen migration, but this is substrate-dependent.

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways. The 4-bromo isomer is accessible via direct electrophilic substitution, while the 3-bromo isomer often requires ring construction to avoid regioisomeric mixtures.

Reactivity Profile & Functionalization

Once synthesized, the reactivity of the C-Br bond differs significantly between the two positions, particularly in Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1]

The "Dehalogenation Trap" (Critical for 4-Bromo)

A well-documented phenomenon in the Suzuki coupling of 4-bromo-pyrrole-2-carboxylates is reductive dehalogenation.

-

Observation: Instead of the aryl-coupled product, the reaction yields the hydro-dehalogenated product (pyrrole-2-carboxylate).

-

Cause: The acidic N-H proton can interfere with the Pd(II) intermediate, facilitating hydride transfer (often from the solvent or boronic acid) rather than transmetallation.

-

Solution: Obligatory N-Protection. You must protect the pyrrole nitrogen (e.g., BOC, SEM, or Tosyl) before attempting Suzuki coupling on the 4-bromo derivative.

Comparative Reactivity Table

| Reaction Type | 4-Bromo-Pyrrole-2-Carboxylate | 3-Bromo-Pyrrole-2-Carboxylate |

| Suzuki Coupling | High Risk of Dehalogenation. Requires N-protection (BOC/SEM). | More robust. Steric crowding at C3 may slow transmetallation but dehalogenation is less dominant. |

| SNAr Reactivity | Low. The ring is electron-rich. | Very Low. |

| Acidity (NH) | Standard pyrrole acidity ( | Slightly more acidic due to inductive effect of Br at C3 (ortho). |

| Hydrogen Bonding | Br is remote; H-bonding of NH is standard. | Br at C3 can sterically influence the carbonyl, altering H-bond acceptor capability. |

Medicinal Chemistry Applications

The "Oroidin" Template (4-Bromo)

The 4-bromopyrrole-2-carboxamide motif is the defining feature of the Oroidin class of marine alkaloids.

-

Biological Function: These compounds act as chemical defenses for sponges (Agelas family), exhibiting potent anti-biofilm and antibacterial activity.

-

Mechanism: They inhibit two-component signaling systems in bacteria (e.g., Pseudomonas aeruginosa).

-

Design Rule: If designing anti-infectives mimicking marine products, the 4-bromo substitution is non-negotiable for maintaining the natural pharmacophore.

Kinase Inhibition (3-Bromo vs 4-Bromo)

In kinase inhibitor design, the pyrrole NH often binds to the hinge region.

-

4-Bromo: Projects the halogen into the "back pocket" or solvent front, depending on binding mode.

-

3-Bromo: Projects the halogen towards the gatekeeper residue or the ribose binding pocket. This can induce a "clash" or a specific halogen bond, making the 3-bromo isomer a valuable probe for selectivity between kinase isoforms.

Experimental Protocols

Protocol A: Regioselective Synthesis of Methyl 4-Bromo-1H-pyrrole-2-carboxylate

This protocol utilizes low temperature to maximize regioselectivity for the 4-position.

-

Setup: Charge a flame-dried round-bottom flask with Methyl 1H-pyrrole-2-carboxylate (1.0 eq) and anhydrous THF (0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes. Note: Dissolving NBS in a minimum amount of THF and adding dropwise is preferred for strict regiocontrol.

-

Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to 0°C over 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess bromine. Extract with EtOAc (3x). Wash combined organics with water and brine. -

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes). -

Validation: Check 1H NMR for doublet coupling

.

Protocol B: Suzuki Coupling of 4-Bromo Isomer (Prevention of Dehalogenation)

Critical Step: N-Protection is required.

-

Protection: Treat Methyl 4-bromo-1H-pyrrole-2-carboxylate with

(1.2 eq) and DMAP (0.1 eq) in ACN to yield the N-BOC derivative. -

Coupling:

-

Substrate: N-BOC-4-bromo-pyrrole (1.0 eq).

-

Partner: Aryl Boronic Acid (1.5 eq).

-

Catalyst:

(5 mol%). -

Base:

(3.0 eq). -

Solvent: Dioxane/Water (4:1, degassed).

-

-

Execution: Heat at 80-90°C for 4-12 hours under Argon.

-

Note: The BOC group may partially cleave under these basic conditions, which is often desirable. If full deprotection is needed, treat the crude with TFA/DCM (1:1) post-workup.

References

-

Regioselective Bromination & Synthesis

-

Suzuki Coupling & Dehalogenation

-

Handy, S. T., & Zhang, Y. "An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates."[2][3] Tetrahedron Letters, 2002. Link

-

Zhang, X., et al. "Regioselective Synthesis of 2,3,4-Trisubstituted Pyrroles via Pd(II)-Catalyzed Three-Component Cascade Reactions." Organic Letters, 2016. Link

-

-

Medicinal Chemistry & Marine Alkaloids

-

Structural Characterization (NMR/X-Ray)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-1H-pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

Ethyl 3-bromo-1H-pyrrole-2-carboxylate (CAS No. 1548338-99-3) is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile building block for the synthesis of more complex molecular architectures, including active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom at the 3-position and the ethyl ester at the 2-position of the pyrrole ring provides two distinct points for further chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and functional organic materials.

The purity of such intermediates is paramount in drug development and process chemistry. The melting point range is a critical physical property that serves as a primary indicator of sample purity. A sharp and well-defined melting point range typically suggests a high degree of purity, whereas a broad or depressed melting point often indicates the presence of impurities. This guide provides a comprehensive overview of the synthesis, purification, and characterization of ethyl 3-bromo-1H-pyrrole-2-carboxylate, with a focus on the principles that ensure the isolation of a high-purity product.

Physicochemical Properties and Data

A summary of the key physicochemical properties for ethyl 3-bromo-1H-pyrrole-2-carboxylate is presented below. It is important to note that while many of its properties are documented, a specific, experimentally determined melting point range is not consistently reported in publicly available literature. The melting point is therefore a key parameter to be determined upon synthesis and purification.

| Property | Value | Source |

| CAS Number | 1548338-99-3 | |

| Molecular Formula | C₇H₈BrNO₂ | |

| Molecular Weight | 218.05 g/mol | N/A |

| Appearance | Expected to be a solid at room temperature | N/A |

| Melting Point | To be determined experimentally | N/A |

| Storage Temperature | 0-8 °C |

Synthesis of Ethyl 3-bromo-1H-pyrrole-2-carboxylate: A Proposed Method

The synthesis of ethyl 3-bromo-1H-pyrrole-2-carboxylate can be achieved through the electrophilic bromination of the parent compound, ethyl 1H-pyrrole-2-carboxylate. The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the reaction conditions must be carefully controlled to achieve selective mono-bromination at the desired 3-position and to avoid the formation of di- or tri-brominated byproducts.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of ethyl 1H-pyrrole-2-carboxylate proceeds via an electrophilic aromatic substitution mechanism. The electron-donating nature of the nitrogen atom in the pyrrole ring activates the ring towards electrophilic attack, with a preference for the C2 and C5 positions. However, with the C2 position occupied by the ethyl carboxylate group, the electrophilic attack is directed to the available positions. The use of a mild brominating agent, such as N-Bromosuccinimide (NBS), allows for a controlled reaction.

The proposed workflow for the synthesis is illustrated in the following diagram:

Caption: Synthesis workflow for ethyl 3-bromo-1H-pyrrole-2-carboxylate.

Experimental Protocol

This protocol is a proposed method based on standard procedures for the bromination of pyrrole derivatives.

Materials:

-

Ethyl 1H-pyrrole-2-carboxylate

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Brominating Agent: Dissolve N-Bromosuccinimide (1.05 equivalents) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the NBS solution dropwise to the cooled pyrrole solution over a period of 30-60 minutes, maintaining the temperature at -78 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield ethyl 3-bromo-1H-pyrrole-2-carboxylate. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy. Determine the melting point range of the purified solid.

Characterization and Purity Assessment

The identity and purity of the synthesized ethyl 3-bromo-1H-pyrrole-2-carboxylate must be confirmed through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the ethyl group, and the N-H proton. The coupling patterns and chemical shifts will be indicative of the 3-bromo substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule and their chemical environments. The carbon atom attached to the bromine will exhibit a characteristic shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O of the ester, and the C-Br bond.

Melting Point Determination

The melting point of the purified ethyl 3-bromo-1H-pyrrole-2-carboxylate should be determined using a calibrated melting point apparatus. A sharp melting point range (typically less than 2 °C) is indicative of high purity.

Safety and Handling

Ethyl 3-bromo-1H-pyrrole-2-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on available safety data for similar compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of ethyl 3-bromo-1H-pyrrole-2-carboxylate. The proposed synthesis via electrophilic bromination with NBS offers a controlled and selective route to this valuable building block. Rigorous purification and thorough characterization, including the experimental determination of its melting point, are essential to ensure the high purity required for its applications in research and development.

References

The C3-Functionalized Pyrrole-2-Carboxylate Scaffold: Synthetic Architectures and Medicinal Utility

Abstract

The pyrrole-2-carboxylate motif serves as a foundational pharmacophore in medicinal chemistry, underpinning blockbuster drugs like Atorvastatin and emerging anti-tubercular agents. However, the C3-position represents a unique synthetic challenge and a critical vector for structure-activity relationship (SAR) optimization. While the C2-carbonyl provides hydrogen-bonding capability, the C3-substituent governs steric fit within enzyme pockets (e.g., HMG-CoA reductase, Enoyl-ACP reductase). This technical guide analyzes the regioselective synthesis of 3-functionalized pyrrole-2-carboxylates, contrasting de novo multicomponent assembly with late-stage transition-metal-catalyzed C-H activation.

Structural Analysis & Pharmacophore Logic[1]

The 3-functionalized pyrrole-2-carboxylate is not merely a scaffold; it is a "privileged structure" capable of engaging multiple biological targets.

-

Electronic Descriptors: The electron-withdrawing 2-carboxylate group lowers the electron density of the pyrrole ring. In electrophilic aromatic substitution (SEAr), this deactivates the ring but directs incoming electrophiles primarily to the C4 or C5 positions, making C3-functionalization synthetically non-trivial.

-

Steric Descriptors: Substituents at C3 induce a "twist" relative to the C2-carbonyl, often locking the conformation—a critical feature for binding affinity in kinase inhibitors where entropy penalties must be minimized.

Strategic Disconnections

To access this motif, chemists must choose between building the ring with the substituent in place (MCRs) or forcing a substituent onto the sterically crowded and electronically deactivated C3 position (C-H Activation).

Figure 1: Retrosynthetic analysis of the 3-functionalized pyrrole-2-carboxylate scaffold.

Synthetic Architectures

A. De Novo Assembly: Multicomponent Reactions (MCRs)

For generating diversity libraries, MCRs are superior due to their convergence. A dominant method involves the reaction of amines, dialkyl acetylenedicarboxylates, and active methylene compounds.

Mechanism:

-

Michael Addition: The amine adds to the acetylenedicarboxylate to form an enamine intermediate.

-

Condensation: The enamine attacks the active methylene compound (e.g., aryl glyoxal or

-keto ester). -

Cyclization: Intramolecular nucleophilic attack closes the ring, followed by dehydration/aromatization.

Key Advantage: This method places substituents at C3 and C4 simultaneously, often yielding fully substituted pyrroles in a single pot.

B. Late-Stage Functionalization: Pd-Catalyzed C-H Arylation

Direct functionalization of the pyrrole core is preferred for lead optimization. However, standard SEAr favors C4/C5. Accessing C3 requires transition metal catalysis, specifically Palladium (Pd) or Rhodium (Rh).

The Challenge: The C2-ester is a weak directing group. To achieve C3 selectivity, Pd-NHC (N-Heterocyclic Carbene) complexes or bulky phosphine ligands are employed to overcome the inherent electronic bias toward C5.

Mechanism (CMD Pathway): In the presence of a carboxylate base (e.g., CsOAc), the reaction likely proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The acetate ligand assists in deprotonating the C3-H bond, which is sterically accessible but electronically less reactive than C5.

Figure 2: Simplified CMD mechanism for Pd-catalyzed C3-arylation.

Experimental Protocols

Protocol A: Multicomponent Synthesis (Representative)

Target: Polysubstituted pyrrole-2-carboxylates via reaction of amine, dialkyl acetylenedicarboxylate, and aldehyde.

-

Reagents: Aniline (1.0 mmol), Dimethyl Acetylenedicarboxylate (DMAD, 1.0 mmol), Benzaldehyde (1.0 mmol).

-

Conditions: Ethanol (5 mL), reflux, catalyst (e.g., acetic acid or specific organocatalyst like DABCO).

-

Procedure:

-

Mix aniline and DMAD in EtOH; stir for 15 min at RT (formation of enamine).

-

Add Benzaldehyde and catalyst.

-

Reflux for 2–4 hours (monitor by TLC).[1]

-

Workup: Cool to RT. The product often precipitates. Filter and wash with cold EtOH. Recrystallize from EtOH/Hexane.

-

Protocol B: Pd-Catalyzed C3-Arylation (Advanced)

Based on methodology adapted from Beilstein J. Org. Chem. 2013 [1]. Target: Methyl 3-(4-cyanophenyl)-1-methylpyrrole-2-carboxylate.

-

Substrate: Methyl 1-methylpyrrole-2-carboxylate (0.5 mmol).

-

Coupling Partner: 4-Chlorobenzonitrile (0.5 mmol).

-

Catalyst System: Pd-NHC complex (e.g., Pd-PEPPSI-IPr or generated in situ from Pd(OAc)₂ + Imidazolium salt) (1-2 mol%).

-

Base/Solvent: Cs₂CO₃ (2.0 equiv), Dioxane or DMAc.

-

Procedure:

-

In a glovebox or under Argon, charge a Schlenk tube with the pyrrole, aryl chloride, base, and catalyst.

-

Add solvent (anhydrous, 2 mL).

-

Heat to 100–120 °C for 16 hours.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[2]

-

Note: This protocol is specific for overcoming the C5-selectivity bias. The use of aryl chlorides makes it industrially attractive.

-

Quantitative Comparison of Methods

| Feature | Multicomponent Reaction (MCR) | Pd-Catalyzed C-H Activation |

| Primary Utility | Library generation, De Novo synthesis | Lead optimization, Late-stage diversification |

| Regiocontrol | High (dictated by precursors) | Moderate to High (requires specific catalysts) |

| Atom Economy | High (water is often the only byproduct) | Moderate (loss of HX) |

| Substrate Scope | Limited by availability of active methylenes | Broad (commercial aryl halides) |

| C3-Selectivity | Intrinsic (built into the scaffold) | Challenging (requires blocking C5 or directing groups) |

Medicinal Utility: The "Why"

Anti-Tubercular Agents

Recent studies highlight 3-functionalized pyrrole-2-carboxylates as inhibitors of MmpL3 (Mycobacterial membrane protein Large 3), a transporter essential for cell wall biosynthesis in Mycobacterium tuberculosis.

-

SAR Insight: Bulky hydrophobic groups at C3 (e.g., aryl, biaryl) occupy a lipophilic pocket in MmpL3, while the C2-ester/amide forms hydrogen bonds with the backbone.

Kinase Inhibition

In the context of EGFR (Epidermal Growth Factor Receptor) inhibition, the pyrrole core acts as a hinge binder.

-

SAR Insight: A C3-substituent (often an alkene or heterocycle introduced via Heck coupling) can extend into the "gatekeeper" region, improving selectivity against wild-type vs. mutant kinases.

References

-

N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Source: Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

-

Synthesis of Functionalized Pyrroles via Catalyst- and Solvent-Free Sequential Three-Component Enamine−Azoene Annulation. Source: The Journal of Organic Chemistry, 2011. URL:[Link]

-

Palladium-Catalyzed C−H Arylation of 2,5-Substituted Pyrroles. Source: Organic Letters, 2010. URL:[Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors. Source: Journal of Medicinal Chemistry (via PMC), 2020. URL:[Link]

-

Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Source: The Journal of Organic Chemistry, 2015.[3] URL:[Link]

Sources

Methodological & Application

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of Ethyl 3-Bromo-1H-pyrrole-2-carboxylate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction and Mechanistic Rationale

The functionalization of the pyrrole core is a critical transformation in medicinal chemistry, particularly in the synthesis of metallo-β-lactamase (MBL) inhibitors, lamellarin alkaloids, and advanced organic materials[1][2]. Specifically, the C3-arylation of ethyl 3-bromo-1H-pyrrole-2-carboxylate via the Suzuki-Miyaura cross-coupling reaction presents unique synthetic challenges.

Unlike standard aryl halides, unprotected 3-bromopyrroles exhibit poor reactivity toward palladium-catalyzed cross-coupling. The intrinsic electron-rich nature of the pyrrole ring strengthens the C3–Br bond, raising the activation energy required for the initial oxidative addition of the Pd(0) catalyst. Furthermore, under standard basic Suzuki conditions, the unprotected pyrrole nitrogen (pKa ~16.5) can be deprotonated. The resulting pyrrolide anion drastically increases electron density on the ring, which not only halts oxidative addition but also makes the substrate highly susceptible to competitive proto-debromination (yielding the undesired des-bromo pyrrole)[3].

To circumvent this, N-protection is strictly required prior to coupling. While the tert-butyloxycarbonyl (Boc) group is a common choice, it is notoriously unstable under the elevated temperatures and basic conditions of standard Suzuki couplings, often leading to premature deprotection and subsequent dehalogenation[3][4]. Consequently, robust electron-withdrawing or sterically shielding protecting groups—such as[2-(trimethylsilyl)ethoxy]methyl (SEM) or phenylsulfonyl (SO₂Ph)—are highly recommended to modulate the ring's electron density and preserve structural integrity during the catalytic cycle[1][3].

Strategic Workflow

The validated workflow for this transformation involves a three-stage sequence: N-protection, Pd-catalyzed cross-coupling, and subsequent deprotection.

Figure 1: Strategic workflow for the C3-arylation of ethyl 3-bromo-1H-pyrrole-2-carboxylate.

Reaction Optimization and Causality

The choice of catalyst, base, and solvent system dictates the success of the Suzuki-Miyaura coupling for protected 3-bromopyrroles. Table 1 summarizes the optimization landscape based on established literature parameters[3][4][5].

Table 1: Optimization of Suzuki-Miyaura Conditions for N-Protected 3-Bromopyrroles

| Entry | Catalyst (10 mol%) | Base (2.0 Equiv) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Observation / Causality |

| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 61% | Moderate yield; limited base solubility restricts transmetalation rate. |

| 2 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | <30% | Bidentate ligands (dppf) create a rigid coordination sphere, hindering reactivity with this specific substrate class. |

| 3 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 72% | Improved solubility and basicity over Na₂CO₃, but incomplete conversion. |

| 4 | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 | 85% | Optimal. The large Cs⁺ radius creates a loose ion pair, maximizing carbonate basicity to rapidly form the reactive boronate. |

| 5 | Pd(PPh₃)₄ | Cs₂CO₃ | DMF/H₂O (4:1) | 110 | Trace | High temperatures in DMF lead to rapid catalyst decomposition (Pd black formation) before coupling completes. |

Key Mechanistic Insights:

-

Why Dioxane/H₂O (4:1)? The reaction requires water to hydrolyze the boronic acid trimer (boroxine) and to form the reactive trihydroxyboronate complex [ArB(OH)3]-. This anionic species undergoes transmetalation with the Pd(II)-aryl halide intermediate exponentially faster than the neutral boronic acid. Dioxane provides excellent solubility for the organic substrates and becomes miscible with water at 90 °C, ensuring a homogeneous catalytic environment[3][5].

-

Why Cs₂CO₃? Cesium carbonate is crucial for preventing dehalogenation. Its superior solubility and the "cesium effect" (loose ion pairing) provide a high concentration of available carbonate anions, driving the rapid formation of the boronate complex and accelerating the rate-determining transmetalation step, thereby outcompeting side reactions[3][5].

Validated Experimental Protocols

The following protocols provide a self-validating system for the synthesis of C3-arylated pyrrole derivatives, utilizing N-SEM protection for optimal stability[3][4].

Protocol A: N-SEM Protection of Ethyl 3-bromo-1H-pyrrole-2-carboxylate

Objective: Mask the acidic NH proton and activate the C3-Br bond.

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Deprotonation: Charge the flask with ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 equiv, 10.0 mmol) and anhydrous DMF (25 mL). Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12.0 mmol) in small portions. Self-Validation: Effervescence (H₂ gas evolution) confirms active deprotonation. Stir at 0 °C for 30 minutes until gas evolution ceases.

-

Protection: Add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv, 12.0 mmol) dropwise via syringe over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with water (3 × 20 mL) to remove DMF, followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the N-SEM protected intermediate as a viscous oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation via Pd(0) catalysis.

-

Reagent Assembly: To a 50 mL Schlenk tube, add the N-SEM protected ethyl 3-bromo-pyrrole-2-carboxylate (1.0 equiv, 5.0 mmol), the desired arylboronic acid (1.5 equiv, 7.5 mmol), and Cs₂CO₃ (2.0 equiv, 10.0 mmol)[3].

-

Degassing (Critical Step): Add a pre-mixed solvent system of 1,4-Dioxane and DI Water (4:1 v/v, 20 mL). Sparge the heterogeneous mixture with Argon gas through a submerged needle for at least 15 minutes. Failure to remove dissolved oxygen will result in rapid oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.

-

Catalyst Addition: Quickly remove the sparging needle and add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 10 mol%, 0.5 mmol)[3][4]. Seal the Schlenk tube immediately.

-

Reaction: Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Self-Validation: The mixture should turn from a pale yellow suspension to a darker, homogeneous-like mixture as the temperature rises and the reaction proceeds.

-

Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with EtOAc (2 × 20 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via flash chromatography (Silica gel, Hexanes/EtOAc) to isolate the C3-arylated N-SEM pyrrole.

Protocol C: SEM Deprotection

Objective: Reveal the target C3-substituted 1H-pyrrole.

-

Reaction: Dissolve the coupled product (1.0 equiv, 3.0 mmol) in anhydrous THF (15 mL). Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (3.0 equiv, 9.0 mmol) dropwise at room temperature[1][3].

-

Heating: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4–6 hours. Monitor complete consumption of the starting material via TLC.

-

Isolation: Cool to room temperature, quench with water (15 mL), and extract with EtOAc (3 × 20 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the final ethyl 3-aryl-1H-pyrrole-2-carboxylate.

References

-

An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles Source: Molecules (MDPI) / Semantic Scholar / NIH URL:[Link]

-

Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: ACS Infectious Diseases URL:[Link]

-

Synthesis of 4,5-Disubstituted Pyrano[3,4-b]pyrrol-7(1H)-ones via Sonogashira–Hagihara Cross-Coupling Source: Heterocycles (CLOCKSS) URL:[Link]

Sources

- 1. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Strategic N-Alkylation of Ethyl 3-Bromo-1H-pyrrole-2-carboxylate: Protocols and Mechanistic Insights

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

N-substituted pyrroles are privileged scaffolds in medicinal chemistry and materials science, offering a versatile platform for molecular design.[1] The strategic modification of the pyrrole nitrogen allows for the fine-tuning of steric and electronic properties, which can profoundly influence biological activity and material characteristics.[1] This application note provides detailed protocols and expert insights into the N-alkylation of ethyl 3-bromo-1H-pyrrole-2-carboxylate, a valuable and functionalized building block. We present two robust methodologies: the classical deprotonation-substitution pathway and the Mitsunobu reaction. For each method, we dissect the underlying mechanisms, provide step-by-step experimental procedures, and offer troubleshooting guidance to empower researchers in their synthetic endeavors.

Introduction: The Significance of Pyrrole N-Alkylation

The pyrrole ring is a cornerstone heterocyclic motif found in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2] The N-H proton of the pyrrole nucleus is moderately acidic (pKa ≈ 17.5), allowing for its removal by a suitable base to generate the nucleophilic pyrrolide anion.[3] This anion serves as a gateway for introducing a vast array of substituents onto the nitrogen atom.

N-alkylation is a critical transformation for several reasons:

-

Modulation of Physicochemical Properties: The introduction of an N-alkyl group can significantly alter a molecule's solubility, lipophilicity, and metabolic stability.

-

Pharmacophore Elaboration: The nitrogen atom can act as a key attachment point for pharmacophoric elements, enabling interaction with biological targets.

-

Steric and Electronic Tuning: The size and nature of the N-alkyl group can influence the conformation of the molecule and the electronic character of the pyrrole ring.

Ethyl 3-bromo-1H-pyrrole-2-carboxylate is a particularly useful starting material. The ester and bromo functionalities provide orthogonal handles for subsequent chemical modifications, such as cross-coupling reactions or amide bond formation, making it an ideal scaffold for building complex molecular architectures.

Mechanistic Considerations: The N- vs. C-Alkylation Dichotomy

The pyrrolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it possesses two potentially reactive sites: the nitrogen atom (N-alkylation) and the carbon atoms of the ring (C-alkylation), primarily at the C2 position.[3][4] The regiochemical outcome of the alkylation is a delicate balance of several factors.

-

Counter-ion and Solvent: In polar aprotic solvents like DMF or DMSO, the base's cation is well-solvated, leading to a "freer" and more reactive pyrrolide anion. This condition favors attack from the more electronegative nitrogen atom (Hard-Soft Acid-Base theory principle), resulting in selective N-alkylation.[3][5] Less polar solvents like THF or diethyl ether can lead to tighter ion pairing, increasing the propensity for C-alkylation.[4]

-

Base: The choice of base determines the nature of the counter-ion (e.g., Na+, K+). More ionic nitrogen-metal bonds, typically formed with potassium or sodium bases, favor N-alkylation.[3]

-

Alkylating Agent: Harder electrophiles, such as methyl sulfate, tend to react at the harder nitrogen center, while softer electrophiles might show less selectivity.

Figure 1: Competing N- and C-alkylation pathways for the pyrrolide anion.

Protocol I: Classical N-Alkylation via Deprotonation-Substitution

This method is the most direct and widely used approach, relying on the formation of the pyrrolide anion followed by an SN2 reaction with an electrophile.[1]

Reagents and Materials

| Reagent/Material | Purpose | Typical Choice(s) | Key Considerations |

| Ethyl 3-bromo-1H-pyrrole-2-carboxylate | Starting Material | - | Ensure purity and dryness. |

| Base | Deprotonation | Strong: NaH (60% in oil) Moderate: K₂CO₃, KOH | NaH offers fast, irreversible deprotonation. K₂CO₃ is milder and easier to handle.[1][6] |

| Solvent | Reaction Medium | Anhydrous DMF, DMSO, THF, Acetonitrile | Anhydrous conditions are critical, especially with NaH. DMF and DMSO are excellent for promoting N-selectivity.[5] |

| Alkylating Agent | Alkyl Source | Alkyl iodides, bromides, benzyl halides, tosylates | Reactivity order: R-I > R-Br > R-Cl. Use 1.1-1.5 equivalents.[1] |

| Inert Gas | Atmosphere | Argon or Nitrogen | Prevents quenching of the anion by atmospheric moisture. |

Detailed Step-by-Step Methodology (Using NaH in DMF)

Figure 2: Workflow for N-alkylation using the deprotonation-substitution method.

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add ethyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) via syringe to dissolve the substrate (typical concentration 0.1-0.5 M).[1]

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq). Caution: Sodium hydride reacts violently with water and is flammable. Handle exclusively in a fume hood.[1]

-